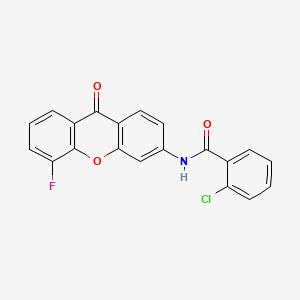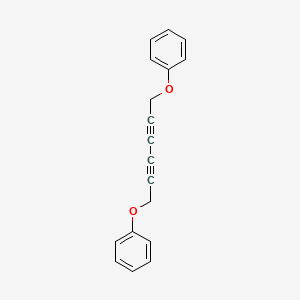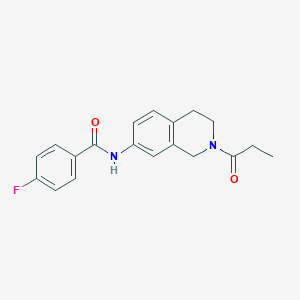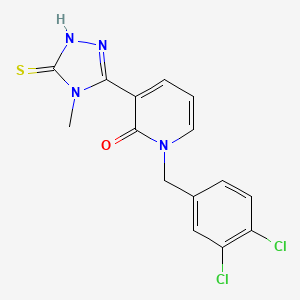![molecular formula C11H5ClF3N5O2 B2527261 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 339018-06-3](/img/structure/B2527261.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-c]pyridine cores have been synthesized and studied for their potential applications, including their use in medicinal chemistry due to their antitumor activities .
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves the condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with phenyl-substituted pyrazol-5-amine, which in turn is prepared from dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation followed by cyclization with hydrazine hydrate . Similarly, the synthesis of pyrazolo[4,3-c]pyridine derivatives is achieved by reacting 3-aminopyrazolo[4,3-c]pyridine-4,6-dione with various aldehydes, aryldiazonium chlorides, chalcones, and enaminones . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure determination helps in understanding the conformation and potential interaction sites of the molecule, which is crucial for its biological activity . Although the exact molecular structure of this compound is not provided, similar analytical techniques could be employed to determine its structure.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[4,3-c]pyridine derivatives includes their ability to undergo regioselective reactions with various reagents to form novel compounds, such as naphthyridines and pyrimidines . These reactions are guided by the functional groups present on the pyrazolo[4,3-c]pyridine core and the conditions under which the reactions are carried out. The chemical reactions of the compound would likely follow similar pathways, given the related core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. These properties are important for the compound's application in drug development, as they affect its bioavailability and pharmacokinetics . The trifluoromethyl group, in particular, is known to enhance the lipophilicity of a compound, which can improve its ability to cross biological membranes . The specific properties of this compound would need to be determined experimentally.
Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a crucial role in the synthesis of various pharmacologically active scaffolds, including pyrano[2,3-d]pyrimidines, which are key precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, benefits from the use of diverse catalysts such as organocatalysts, metal catalysts, and green solvents, among others. These catalysts facilitate the development of lead molecules by enabling a one-pot multicomponent reaction approach, highlighting the importance of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in the creation of complex medicinal compounds (Parmar, Vala, & Patel, 2023).
Role in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure , is recognized as a privileged heterocycle in drug discovery. Its application as a building block for developing drug-like candidates has displayed a wide range of medicinal properties, including anticancer, CNS agents, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies have placed significant emphasis on this scaffold, encouraging further exploration in developing potential drug candidates with enhanced efficacy and targeted action (Cherukupalli et al., 2017).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, are explored for their potential as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. Beyond their application in sensing technologies, these compounds have garnered attention for their biological and medicinal applications, underscoring their versatility and potential in various scientific research fields (Jindal & Kaur, 2021).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s worth noting that similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Orientations Futures
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N5O2/c12-6-1-4(11(13,14)15)2-16-8(6)20-7-5(3-17-20)9(21)19-10(22)18-7/h1-3H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLYJTGNZHOVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C3=C(C=N2)C(=O)NC(=O)N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)



![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)
![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)
![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)





![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)